

Application Notes and Protocols for 4-Iodo-2,6-dimethylphenol

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Compound of Interest

Compound Name: 4-Iodo-2,6-dimethylphenol

Cat. No.: B087620

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe handling, storage, and use of **4-iodo-2,6-dimethylphenol**, a key intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds.

Chemical and Physical Properties

4-Iodo-2,6-dimethylphenol, also known as 4-iodo-2,6-xilenol, is a light-sensitive, solid organic compound. Its physical and chemical properties are crucial for its proper handling and storage.

Property	Value	Reference
Molecular Formula	C ₈ H ₉ IO	[1]
Molecular Weight	248.06 g/mol	[1]
Appearance	White to light yellow to light red powder or crystals.	[2]
Melting Point	99-104 °C	[2]
Solubility	Soluble in organic solvents such as methanol, ethanol, and ether; insoluble in water at room temperature.	[2]
pKa	10.06 ± 0.23 (Predicted)	[2]

Safety and Handling

Hazard Identification:

4-Iodo-2,6-dimethylphenol is classified as a hazardous substance. It is crucial to be aware of its potential dangers before handling.[1]

Hazard	GHS Classification	Precautionary Statement Codes
Acute Toxicity, Oral	Harmful if swallowed	H302
Skin Irritation	Causes skin irritation	H315
Eye Damage/Irritation	Causes serious eye damage/irritation	H318, H319
Respiratory Irritation	May cause respiratory irritation	H335

Personal Protective Equipment (PPE):

When handling **4-iodo-2,6-dimethylphenol**, appropriate personal protective equipment is mandatory to minimize exposure and ensure safety.

PPE	Specification
Gloves	Chemical-resistant gloves (e.g., nitrile or neoprene).[3]
Eye Protection	Chemical splash goggles and/or a full-face shield.[4]
Lab Coat	A flame-resistant and chemical-resistant lab coat.[3]
Respiratory Protection	Use in a well-ventilated area, preferably a chemical fume hood. If not possible, a respirator with appropriate filters is necessary.[3]

Handling Procedures:

- Always handle **4-iodo-2,6-dimethylphenol** in a well-ventilated chemical fume hood.
- Avoid inhalation of dust and vapors.
- Prevent contact with skin, eyes, and clothing.[2]
- Wash hands thoroughly after handling.
- Keep away from heat, sparks, and open flames.
- It is sensitive to light and air, so prolonged exposure should be avoided.[2][5]

Storage

Proper storage of **4-iodo-2,6-dimethylphenol** is essential to maintain its stability and prevent hazardous situations.

Storage Condition	Recommendation
Temperature	Store in a cool, dry place. Room temperature is generally acceptable.
Atmosphere	Store under an inert atmosphere (e.g., argon or nitrogen) if possible, especially for long-term storage, to prevent slow oxidation. [5]
Light	Keep in a dark place, in a tightly sealed, light-resistant container. [2]
Incompatibilities	Store away from strong oxidizing agents. [2]

Experimental Protocols

4-Iodo-2,6-dimethylphenol is a valuable building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings. These reactions are fundamental in drug discovery for the formation of carbon-carbon bonds.

General Protocol for Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of **4-iodo-2,6-dimethylphenol** with an arylboronic acid.

Materials:

- **4-Iodo-2,6-dimethylphenol**
- Arylboronic acid
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$)
- Triphenylphosphine (PPh_3)
- Potassium carbonate (K_2CO_3)
- Toluene

- Ethanol
- Deionized water
- Anhydrous sodium sulfate (Na_2SO_4)
- Ethyl acetate
- Brine (saturated aqueous NaCl)
- Silica gel for column chromatography

Procedure:

- **Reaction Setup:** In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add **4-iodo-2,6-dimethylphenol** (1.0 mmol, 1.0 eq.), the arylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (2.0 mmol, 2.0 eq.).[\[6\]](#)
- **Catalyst and Ligand Addition:** Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).[\[6\]](#)
- **Inert Atmosphere:** Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).
- **Solvent Addition:** Add a degassed mixture of toluene (5 mL), ethanol (1 mL), and deionized water (1 mL) via syringe.[\[6\]](#)
- **Reaction:** Heat the reaction mixture to 90 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS.[\[6\]](#)
- **Work-up:** Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).[\[6\]](#)
- **Extraction:** Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 10 mL).[\[6\]](#)
- **Washing and Drying:** Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate.[\[6\]](#)

- Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[6]

General Protocol for Sonogashira Coupling

This protocol outlines a general procedure for the coupling of **4-iodo-2,6-dimethylphenol** with a terminal alkyne.

Materials:

- **4-Iodo-2,6-dimethylphenol**
- Terminal alkyne (e.g., phenylacetylene)
- Bis(triphenylphosphine)palladium(II) dichloride ($\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$)
- Copper(I) iodide (CuI)
- Triethylamine (TEA)
- Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)
- Anhydrous sodium sulfate (Na_2SO_4)
- Ethyl acetate
- Brine (saturated aqueous NaCl)
- Silica gel for column chromatography

Procedure:

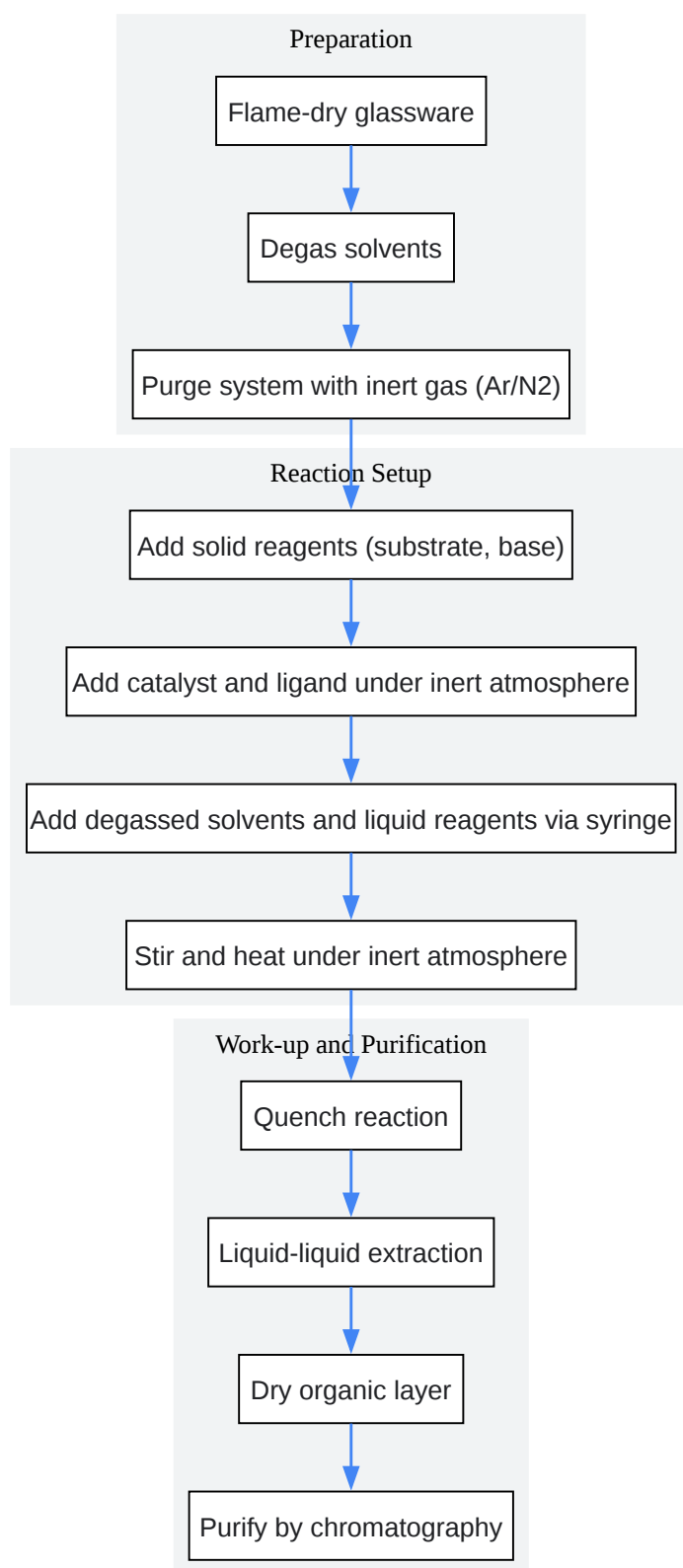
- Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add **4-iodo-2,6-dimethylphenol** (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (0.02 equiv.), and copper(I) iodide (0.04 equiv.).[7]
- Solvent and Base Addition: Add anhydrous THF and triethylamine (2.0 equiv.).[7]

- Alkyne Addition: To the stirred suspension, add the terminal alkyne (1.2 equiv.) dropwise via syringe.[\[7\]](#)
- Reaction: Stir the reaction mixture at room temperature or heat to 50-60 °C. Monitor the reaction progress by TLC or GC.[\[7\]](#)
- Work-up: Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.[\[7\]](#)
- Extraction: Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.[\[7\]](#)
- Purification: Concentrate the organic layer in vacuo and purify the crude product by flash column chromatography on silica gel.[\[7\]](#)

Visualizations

Experimental Workflow for Handling Air-Sensitive Reagents

Many cross-coupling reactions utilize air-sensitive catalysts and require handling under an inert atmosphere. The following diagram illustrates a general workflow for such procedures.

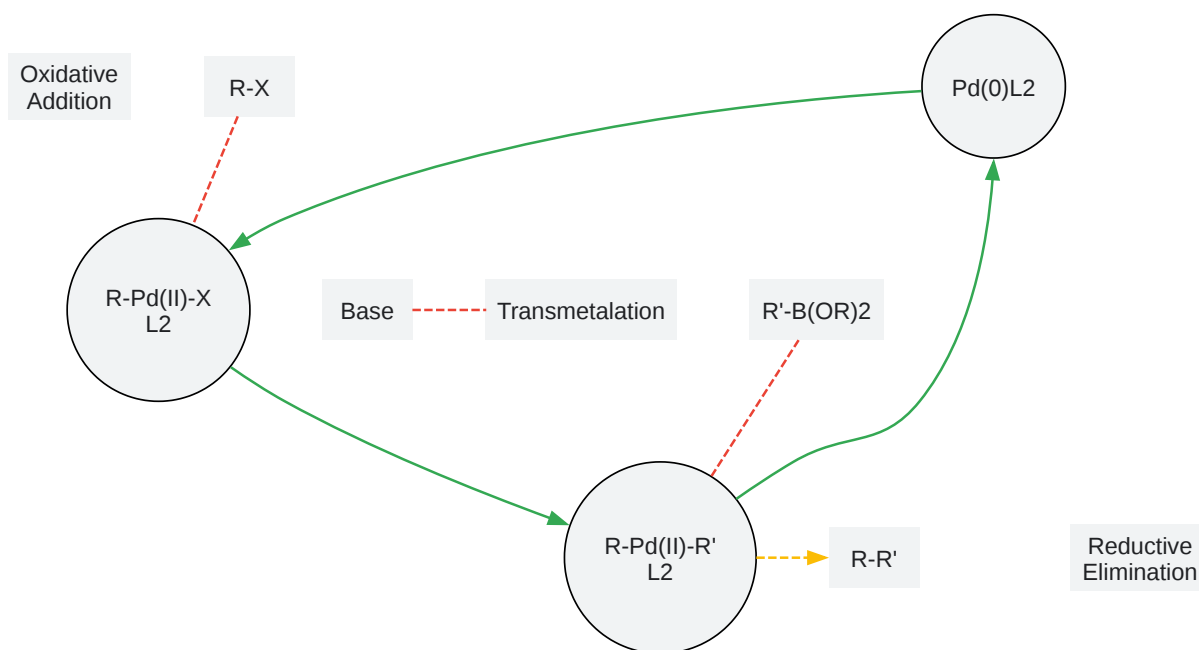


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Workflow for handling air-sensitive reactions.

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.



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Simplified Suzuki-Miyaura catalytic cycle.

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